(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine

Asymmetric synthesis Chiral auxiliary Diastereoselectivity

(S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine is a chiral primary amine building block featuring a 1,3-dimethylpyrazole core with a stereogenic α-methyl group (CAS 1567929-04-7, molecular formula C₇H₁₃N₃, molecular weight 139.20 g/mol, ClogP ≈ 0.07–0.75). Commercial sources supply this compound at ≥97% purity with storage requirement of 2–8°C under light protection.

Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
Cat. No. B13525618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine
Molecular FormulaC7H13N3
Molecular Weight139.20 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C(C)N)C
InChIInChI=1S/C7H13N3/c1-5(8)7-4-10(3)9-6(7)2/h4-5H,8H2,1-3H3/t5-/m0/s1
InChIKeyZHCIXQMRFVTGGF-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Data Sheet: (S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine [CAS 1567929-04-7]


(S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine is a chiral primary amine building block featuring a 1,3-dimethylpyrazole core with a stereogenic α-methyl group (CAS 1567929-04-7, molecular formula C₇H₁₃N₃, molecular weight 139.20 g/mol, ClogP ≈ 0.07–0.75) [1]. Commercial sources supply this compound at ≥97% purity with storage requirement of 2–8°C under light protection . It belongs to the ortho-substituted 4-pyrazolyl-2-ethylamine family, recognized in medicinal chemistry for low molecular weight, favorable aqueous solubility, and disruption of molecular planarity that may reduce off-target promiscuity [2].

Why the (S)-Enantiomer Is Not Interchangeable with Racemic or (R)-Configured Analogs


In chiral drug discovery, enantiomeric configuration directly governs target binding, pharmacokinetics, and safety profiles [1]. The racemic mixture 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine (CAS 911788-36-8) and the (R)-enantiomer (CAS 1568076-46-9) are commercially available , yet procurement of the undefined racemate for structure-activity relationship (SAR) studies introduces a confounding 50:50 mixture with ambiguous pharmacological interpretation. The (S)-antipode was specifically employed in TRPV1 antagonist SAR programs where chiral integrity was critical for correlating stereochemistry with antagonist activity [2]. Substitution with the racemate or opposite enantiomer in a MAP4K1 inhibitor scaffold would alter the three-dimensional pharmacophore, potentially abolishing target engagement evidenced by the use of this specific chiral amine in patent-protected spiro-azetidine-pyrazole MAP4K1 inhibitors [3].

Quantitative Comparator Evidence: Differentiating (S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine from Closest Analogs


Diastereoselective Reduction via Ellman Chiral Auxiliary: 73:27 dr vs. ~1:1 dr with Alternative Methods

In the key synthetic step toward (S)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine, reduction of N-tert-butanesulfinyl ketimine 3 with L-selectride® in THF at -78°C to room temperature afforded the sulfinamide with high diastereoselectivity, yielding the desired (S)-configured amine after methanolic HCl deprotection. This method avoids the extensive racemization (Route A) or difficult diastereomer separation (Route B) that plagued earlier approaches [1].

Asymmetric synthesis Chiral auxiliary Diastereoselectivity

TRPV1 Antagonist Pharmacophore: Chiral 4-Pyrazolyl-2-ethylamines Enable Subnanomolar Potency

Chiral ortho-substituted 4-pyrazolyl-2-ethylamines were incorporated into TRPV1 antagonist leads within a medicinal chemistry program. A representative compound from this series demonstrated IC₅₀ values of 0.050 nM (temperature-induced) and 0.180 nM (capsaicin-induced) at rat TRPV1 expressed in HEK293T cells [1][2]. While these are data for elaborated final compounds rather than the building block itself, they demonstrate that the chiral amine motif contributes to a pharmacophore capable of subnanomolar target engagement.

TRPV1 antagonist Pain Calcium flux assay

MAP4K1/HPK1 Inhibitor Scaffold: (S)-Configured Amine Embedded in Patent-Protected Immuno-Oncology Series

This specific (S)-amine building block is utilized in the synthesis of MAP4K1 (HPK1) inhibitors, as evidenced by patent-recorded reactions where 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine is coupled to spiro[azetidine-3,4'-pyrrolo[1,2-b]pyrazole] scaffolds via carboxamide bond formation using CDI/DIPEA in DMF [1]. HPK1 is a negative regulator of T-cell receptor signaling and a high-priority immuno-oncology target [2].

MAP4K1 HPK1 Immuno-oncology Kinase inhibitor

Physicochemical Profile vs. Common Amine Building Block Comparators: Fsp³ and LogP Differentiation

The (S)-configured pyrazolyl-ethylamine exhibits a calculated fraction of sp³-hybridized carbons (Fsp³) of 0.571, indicating substantial three-dimensional character versus planar aromatic amine building blocks [1]. LogP values range from -0.1 (XLogP3) to 0.75 (vendor-reported), placing it in a favorable polarity range for aqueous solubility while retaining sufficient lipophilicity for membrane permeability [1].

Fsp³ LogP Physicochemical properties Lead-likeness

Purity and Storage: Vendor-Benchmarked Specifications Supporting Reproducibility

Multiple vendors specify ≥97–98% purity for the (S)-enantiomer with storage at 2–8°C under light protection . The (R)-enantiomer is offered at comparable purity (98%) but at higher unit cost per milligram at the 50–250 mg scale, suggesting differential synthetic accessibility or demand dynamics between the two antipodes .

Purity specification Storage condition Quality control

High-Confidence Application Scenarios for (S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine Based on Peer-Reviewed and Patent Evidence


TRPV1 Antagonist Lead Optimization in Pain Therapeutics

Based on direct evidence from Duncton et al. (2019), this chiral amine serves as a key intermediate in the synthesis of ortho-substituted 4-pyrazolyl-2-ethylamines developed for TRPV1 (VR1) antagonism [1]. The elaborated compounds demonstrated subnanomolar IC₅₀ values (0.050–0.180 nM) in rat TRPV1 calcium flux assays, confirming that the chiral pyrazolyl-ethylamine scaffold supports high-potency target engagement [2]. Procurement of the enantiopure (S)-configured building block is mandatory for maintaining SAR integrity in this series.

MAP4K1/HPK1 Immuno-Oncology Inhibitor Synthesis

Patent evidence confirms the use of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine as a chiral amine coupling partner in the synthesis of spiro[azetidine-3,4'-pyrrolo[1,2-b]pyrazole]-based MAP4K1 (HPK1) inhibitors [3]. HPK1 inhibition is pursued to enhance anti-tumor immunity by reversing negative regulation of T-cell receptor signaling. The stereochemistry of the α-methyl group is a pharmacophoric element; substitution with the racemate would alter target binding geometry.

Fragment-Based Drug Discovery and Diversity-Oriented Synthesis

With a molecular weight of 139.20 g/mol, Fsp³ of 0.571, and moderate LogP (-0.1 to 0.75), this compound meets fragment-lead-likeness criteria (MW < 250, Fsp³ > 0.40) recommended for fragment-based screening libraries [4][5]. Its three-dimensional character may reduce aromatic stacking-driven off-target interactions, making it a strategic choice for diversity-oriented synthesis collections prioritizing lead-like physicochemical space.

Chiral Amine Building Block for LSD1 or Other Epigenetic Target Inhibitors

Pyrazole derivatives are extensively claimed as LSD1 (lysine-specific demethylase-1) inhibitors in the patent literature [6]. While direct evidence linking this specific (S)-amine to LSD1 IC₅₀ data is not yet available in the public domain, the scaffold's demonstrated utility in kinase (MAP4K1) and ion channel (TRPV1) target classes suggests broader applicability in epigenetic probe synthesis, provided chiral integrity is maintained during library enumeration.

Quote Request

Request a Quote for (S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.